molecular formula C20H26N2O3S2 B382083 2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE

2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE

Cat. No.: B382083
M. Wt: 406.6g/mol
InChI Key: GVLPAVCBDSGXBJ-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE is a complex organic compound with a molecular formula of C20H26N2O3S2 . This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The benzylidene group attached to the thiazolidinone ring adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE typically involves multiple steps. One common synthetic route includes the condensation of a thiazolidinone derivative with a benzaldehyde derivative under basic conditions to form the benzylidene-thiazolidinone intermediate. This intermediate is then reacted with 2-(dimethylamino)ethyl hexanoate under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE can undergo various chemical reactions, including:

Scientific Research Applications

2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group may enhance binding affinity through hydrophobic interactions, while the dimethylamino group can participate in hydrogen bonding or ionic interactions .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

The uniqueness of 2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6g/mol

IUPAC Name

2-(dimethylamino)ethyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C20H26N2O3S2/c1-21(2)13-14-25-18(23)11-7-4-8-12-22-19(24)17(27-20(22)26)15-16-9-5-3-6-10-16/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3/b17-15-

InChI Key

GVLPAVCBDSGXBJ-ICFOKQHNSA-N

Isomeric SMILES

CN(C)CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S

SMILES

CN(C)CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S

Canonical SMILES

CN(C)CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.